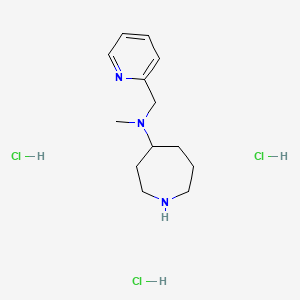

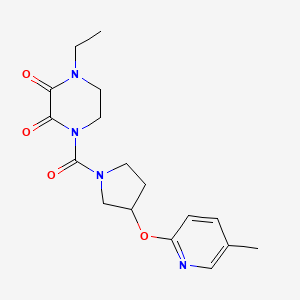

![molecular formula C12H10N2S B2614602 3-Methylbenzo[g][1,3]benzothiazol-2-imine CAS No. 55065-85-5](/img/structure/B2614602.png)

3-Methylbenzo[g][1,3]benzothiazol-2-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylbenzo[g][1,3]benzothiazol-2-imine is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound and many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Research has shown the synthesis of derivatives of benzothiazoles, such as 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, which were screened for antimicrobial activity, demonstrating the chemical versatility and potential biological applications of these compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antimicrobial Activities

- Another study focused on thiazolidin-4-one derivatives of benzothiazoles, which exhibited significant activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antimicrobial agents (Hussein & Azeez, 2013).

Antiretroviral Potential

- Benzothiazol-2-imine derivatives have been evaluated for their potential as anti-HIV drugs through combined molecular docking and dynamics simulation studies, highlighting their potential in the development of new therapeutic agents for HIV infection (Deng et al., 2014).

Catalysis and Material Science

- Studies have also explored the synthesis of benzothiazole-carbene complexes with potential applications in catalysis, such as cyclooctene epoxidation, demonstrating the utility of benzothiazole derivatives in developing new catalysts and materials (Wang et al., 2014).

Antitumor Applications

- The antitumor properties of benzothiazole derivatives, such as the investigation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, have been studied, showing promise in treating breast and ovarian cancer through targeting specific metabolic pathways (Bradshaw et al., 2002).

Environmental Detection and Analysis

- The occurrence and determination of benzothiazole derivatives in environmental samples, such as water, have been addressed, with developments in analytical methods enabling the sensitive detection of these compounds, which is crucial for assessing their environmental impact and human exposure (Carpinteiro et al., 2012).

Orientations Futures

Benzothiazole derivatives have a wide range of biological activities and medicinal applications . They have shown potential in the treatment of various diseases, including tuberculosis and Alzheimer’s disease . Therefore, the development of novel benzothiazole-based drugs, including 3-Methylbenzo[g][1,3]benzothiazol-2-imine, could be a promising direction for future research.

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class of compounds to which 3-methylnaphtho[2,1-d]thiazol-2(3h)-imine belongs, have been reported to inhibit various targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

For instance, some benzothiazole derivatives have been reported to cause DNA double-strand breaks by interacting with topoisomerase II .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various pathways, including those involving the aforementioned targets .

Result of Action

Benzothiazole derivatives have been reported to have various biological activities, including antimicrobial, antiviral, and anticancer effects .

Propriétés

IUPAC Name |

3-methylbenzo[g][1,3]benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15-12(14)13/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRUCDIPDQJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

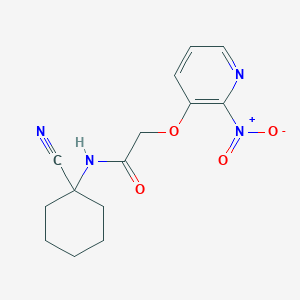

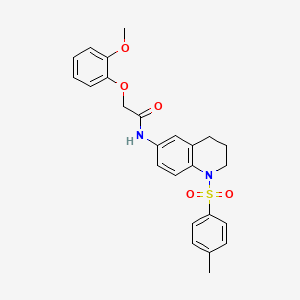

![1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2614525.png)

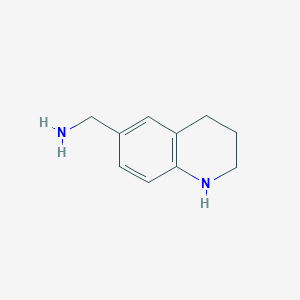

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide](/img/structure/B2614526.png)

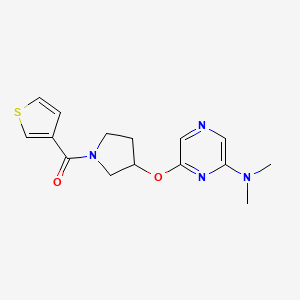

![N-(4-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2614529.png)

![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)

![2-[(3-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2614531.png)

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614532.png)

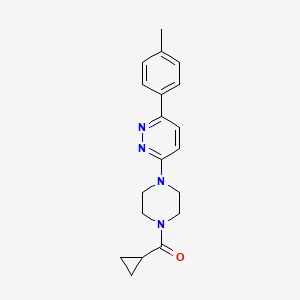

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2614540.png)